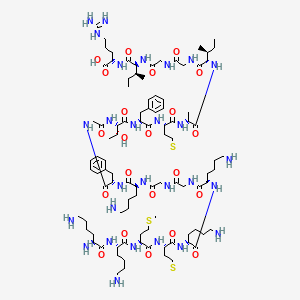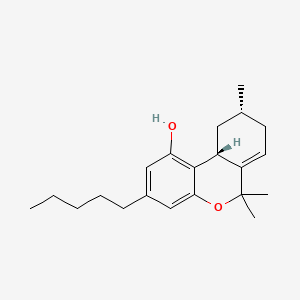
2-(dioctylamino)ethyl nonyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A1P9 is a multi-tail ionizable phospholipid known for its ability to promote membrane destabilization and cargo release, significantly enhancing the delivery of messenger RNA and gene editing tools like CRISPR-Cas9 . This compound has shown remarkable efficacy in in vivo delivery, making it a valuable asset in the field of gene therapy and RNA therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9A1P9 involves the combinatorial synthesis of multi-tailed ionizable phospholipids. The process typically includes the incorporation of one zwitterionic head and three hydrophobic tails, which are designed to adopt a cone shape in acidic environments . The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and ethanol, with the compound being soluble in these solvents .
Industrial Production Methods: Industrial production of 9A1P9 involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the compound’s efficacy and safety for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 9A1P9 primarily undergoes reactions that facilitate membrane destabilization and endosomal escape. These include interactions with anionic lipids in the endosome membrane, leading to the formation of non-bilayer hexagonal HII phases .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 9A1P9 include zwitterionic lipids, ionizable cationic lipids, and permanently cationic lipids . The conditions often involve acidic environments to induce the desired structural transformations .
Major Products Formed: The major products formed from the reactions involving 9A1P9 are lipid nanoparticles that encapsulate messenger RNA or single-guide RNA, facilitating their delivery into target cells .
Scientific Research Applications
9A1P9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in the delivery of RNA therapeutics, including antisense oligonucleotides, small interfering RNAs, microRNAs, and messenger RNAs . The compound has shown significant potential in gene editing applications, particularly with the CRISPR-Cas9 system, enabling precise genetic modifications in vivo .
In medicine, 9A1P9 is being explored for its potential in treating various genetic disorders and diseases by delivering therapeutic RNA molecules to specific organs . Its ability to enhance the efficacy of RNA delivery makes it a promising candidate for developing new treatments for life-threatening diseases .
Mechanism of Action
The mechanism of action of 9A1P9 involves its ability to induce membrane destabilization and facilitate endosomal escape. The compound’s multi-tail structure allows it to adopt a cone shape in acidic environments, promoting the formation of non-bilayer hexagonal HII phases . This structural transformation disrupts the endosome membrane, allowing the encapsulated RNA molecules to be released into the cytosol .
The molecular targets of 9A1P9 include the anionic lipids in the endosome membrane, which interact with the cationic lipids in 9A1P9 to induce the desired structural changes . This mechanism is crucial for the efficient delivery of RNA therapeutics and gene editing tools .
Comparison with Similar Compounds
Similar compounds to 9A1P9 include other ionizable phospholipids used in RNA delivery, such as 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) and 5A2-SC8 . 9A1P9 stands out due to its multi-tail structure, which significantly enhances its ability to promote membrane destabilization and cargo release .
Compared to other similar compounds, 9A1P9 has shown a 40- to 965-fold higher in vivo messenger RNA delivery efficacy . This makes it a unique and highly effective compound for RNA therapeutics and gene editing applications .
Properties
Molecular Formula |
C27H58NO4P |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-(dioctylamino)ethyl nonyl hydrogen phosphate |
InChI |
InChI=1S/C27H58NO4P/c1-4-7-10-13-16-19-22-26-31-33(29,30)32-27-25-28(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-27H2,1-3H3,(H,29,30) |
InChI Key |
CSATVJSROKNRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(O)OCCN(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methyl-N-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B10829696.png)

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829705.png)

![(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829717.png)

![(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10829728.png)

![N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide](/img/structure/B10829734.png)


![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)

